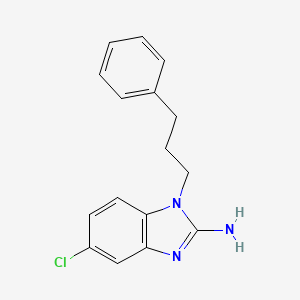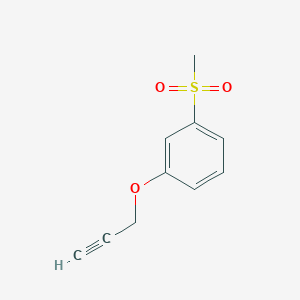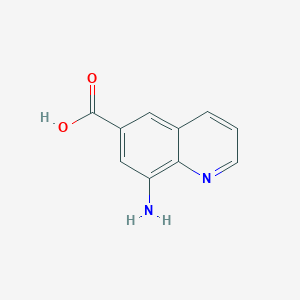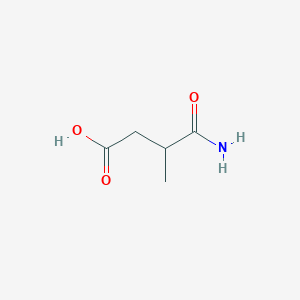
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Übersicht
Beschreibung
“5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C16H16ClN3. It has a molecular weight of 285.77 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
The compound’s structure suggests potential use as a fluorescent probe. Similar compounds have been utilized for detecting metal ions, where the presence of a specific ion leads to a fluorescence response . This application is crucial in environmental monitoring and bioimaging, where detecting trace amounts of metal ions can be pivotal.
Pharmacological Activities
Benzodiazole derivatives are known for their diverse pharmacological properties. They have been explored for antidepressant , antihypertensive , and anti-arrhythmic activities . This compound could be synthesized and tested for similar activities, contributing to the development of new therapeutic agents.
Antimicrobial Agents
Research indicates that benzodiazole derivatives exhibit significant antibacterial activities . This compound could be synthesized and assessed against various bacterial strains, potentially leading to the development of new antibiotics.
Anticancer Agents
Compounds with a benzodiazole moiety have shown promise as anticancer agents . The specific structure of “5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” could be investigated for its efficacy against cancer cells, which might contribute to cancer therapy research.
Organic Nonlinear Optical Materials
Due to their excellent fluorescence and thermal stability, benzodiazole derivatives can be used in the creation of organic nonlinear optical materials . These materials have applications in photonics and optoelectronics, which are rapidly growing fields.
Laser Dyes and High-Tech Applications
The compound’s structure is conducive to being used as a laser dye. Benzodiazole derivatives have been developed for high-tech applications, including as components in laser technology . This could be a promising area for further research and development.
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAMJQALFPNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)





![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)





